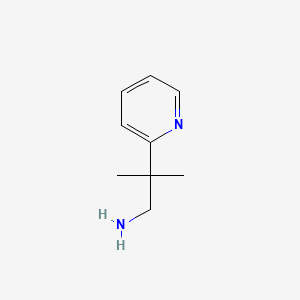

2-Methyl-2-(pyridin-2-YL)propan-1-amine

Description

Properties

IUPAC Name |

2-methyl-2-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYQWLPBBUBFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652761 | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199296-39-4 | |

| Record name | β,β-Dimethyl-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199296-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(pyridin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Overview of Pyridyl Amine Scaffolds in Organic and Inorganic Chemistry

Pyridyl-amine scaffolds are a class of organic compounds that contain at least one pyridine (B92270) ring and one amine functional group. This combination makes them exceptionally versatile ligands in both inorganic and organic chemistry. The pyridine ring's nitrogen atom and the amine group's nitrogen atom can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal centers. This ability to chelate, or bind to a central metal atom at two or more points, makes them valuable bidentate or polydentate ligands. researchgate.net

In inorganic chemistry, pyridyl-amine ligands are extensively used to construct metal complexes with a wide array of transition metals. researchgate.net The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on either the pyridine ring or the amine group, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net These complexes are foundational in areas such as coordination chemistry, bioinorganic chemistry (mimicking the active sites of metalloenzymes), and materials science for the development of metal-organic frameworks (MOFs).

In organic synthesis, pyridyl-amine scaffolds are crucial components of catalysts for a multitude of reactions. Their derivatives are employed in asymmetric catalysis, where the chirality of the ligand can induce high enantioselectivity in the products. researchgate.net Pyridine-based ligands have been instrumental in the development of catalysts for olefin polymerization, hydrogenation, and various cross-coupling reactions. acs.orgnih.gov The pyridine moiety itself is a common feature in many pharmaceuticals and bioactive molecules, highlighting the scaffold's importance in medicinal chemistry. nih.govresearchgate.netnih.gov The basicity and hydrogen-bonding capability of the pyridine nitrogen are key to its interaction with biological targets. nih.gov

Importance of Specific Structural Motifs Within 2 Methyl 2 Pyridin 2 Yl Propan 1 Amine

The chemical behavior and utility of 2-Methyl-2-(pyridin-2-yl)propan-1-amine are dictated by the interplay of its distinct structural components: the pyridine (B92270) ring, the primary amine, and the quaternary carbon atom.

The pyridine ring serves as the primary aromatic N-heterocyclic component. The nitrogen atom within the ring is sp²-hybridized and possesses a lone pair of electrons in an sp² orbital, making it a good σ-donor for coordination to metal ions. The aromatic system can also participate in π-stacking interactions and can be electronically modified through substitution.

The primary amine group (-NH₂) provides a second nitrogen donor atom, making the molecule a classic bidentate N,N-ligand. When this ligand coordinates to a metal center, it forms a stable five-membered chelate ring, a thermodynamically favorable arrangement. The presence of two N-H bonds allows for potential hydrogen bonding interactions, which can influence the secondary coordination sphere and the solubility of its complexes.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 199296-39-4 |

| Synonyms | 2-Methyl-2-(2-pyridyl)1-propylamine |

Advanced Characterization and Structural Elucidation of 2 Methyl 2 Pyridin 2 Yl Propan 1 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 2-Methyl-2-(pyridin-2-YL)propan-1-amine and its analogues. Each technique offers a unique window into the compound's features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

For the derivative N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine , detailed ¹H NMR data has been acquired using a 400 MHz spectrometer with the sample dissolved in deuterated methanol (B129727) (CD₃OD). swgdrug.org The spectrum reveals distinct signals corresponding to the different proton environments within the molecule. swgdrug.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. swgdrug.orgdocbrown.info

¹H NMR Data for N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine HCl swgdrug.org

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.50 | Multiplet | 1H | Pyridine-H |

| ~7.25 | Multiplet | 2H | Pyridine-H |

| ~3.67 | Multiplet | 1H | CH-N |

| ~3.10 | Multiplet | 2H | CH₂-Pyridine |

| ~2.70 | Singlet | 3H | N-CH₃ |

| ~2.50 | Singlet | 3H | Pyridine-CH₃ |

Note: Data extracted from a graphical spectrum in the source. swgdrug.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. These techniques are governed by different selection rules: IR spectroscopy detects vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that change its polarizability. acs.org For molecules with a center of symmetry, a given vibration is either IR or Raman active, but not both; for non-symmetrical molecules, some bands can appear in both spectra. acs.org

In compounds containing a primary amine group (-NH₂), such as this compound, one would expect to observe N-H stretching vibrations. For instance, in the IR spectrum of a copper complex containing isonicotinamide, the asymmetric and symmetric NH₂ stretching bands (ν_as(NH₂) and ν_s(NH₂)) were observed at 3426 cm⁻¹ and 3311 cm⁻¹, respectively. mdpi.com The corresponding NH₂ bending vibration (δ(NH₂)) was seen at 1623 cm⁻¹. mdpi.com

The pyridine (B92270) ring also has characteristic vibrational modes. In the same copper complex, pyridine ring C=C and C=N stretching vibrations were assigned to bands at 1614 cm⁻¹ and 1546 cm⁻¹. mdpi.com Studies on related molecules like 2-amino-3-methylpyridine (B33374) have also utilized both experimental and computational methods to assign the full vibrational spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyridine ring. The NIST Chemistry WebBook shows a UV/Visible spectrum for 2-methylpyridine (B31789) in the gas phase, which is a core component of the title compound's structure. nist.gov This spectrum displays absorption maxima (λ_max) between 250 nm and 270 nm, which are characteristic of the π → π* transitions in the pyridine ring. nist.gov

The electronic properties, and thus the UV-Vis spectrum, can be significantly altered by coordination to a metal center. For example, a dimethyl aluminum complex of Pyridin-2-ylmethyl-tert-butylamine, a structurally related ligand, was found to have a maximum absorption wavelength at 380 nm. researchgate.net This shift indicates the formation of a new chromophore upon complexation. researchgate.net

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar molecules like amines.

While experimental ESI-MS data for the title compound was not found, predicted data for its positional isomer, 2-methyl-2-(pyridin-4-yl)propan-1-amine , is available. uni.lu These predictions calculate the mass-to-charge ratio (m/z) for various adducts that could form in the mass spectrometer. uni.lu

Predicted ESI-MS Data for 2-methyl-2-(pyridin-4-yl)propan-1-amine uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 151.12297 |

| [M+Na]⁺ | 173.10491 |

| [M+K]⁺ | 189.07885 |

| [M+NH₄]⁺ | 168.14951 |

Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) data is available for the derivative N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine . swgdrug.org In this technique, the compound is vaporized and separated on a chromatography column before being ionized and detected. The electron ionization (EI) mass spectrum for this derivative shows characteristic fragmentation patterns that can be used for structural confirmation. swgdrug.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. ethz.ch While this compound itself is not paramagnetic, it can form complexes with paramagnetic transition metal ions, such as copper(II), making the resulting complex EPR-active. mdpi.comnih.gov

EPR spectra provide detailed information about the electronic structure of the metal center and the geometry of its coordination environment. illinois.edu For example, in a study of Cu(II) complexes with various pyridine amides, X-band EPR spectroscopy was used to analyze the powder samples. mdpi.com The resulting spectra revealed various patterns (axial, rhombic, or inverse axial), which are described by different g-values (g_x, g_y, g_z). illinois.edu These spectral patterns can be correlated with the coordination geometry around the Cu(II) ion, such as axially elongated octahedral or square pyramidal structures, helping to support structural assignments made by other methods. mdpi.com

Diffraction-Based Structural Analysis

X-ray diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While no specific crystal structure for this compound is available in the search results, the utility of this technique is well-documented for its derivatives and complexes. For instance, single-crystal XRD was used to determine the crystal and molecular structures of several new Cu(II) coordination polymers with pyridine-containing ligands. mdpi.com These analyses confirmed the binding modes of the ligands, showing that the amide oxygen and the pyridine nitrogen atoms chelate to the copper center. mdpi.com Similarly, the structure of a dimethyl aluminum complex with a related pyridine-amine ligand was proven to have a planar five-membered ring structure through single-crystal diffraction. researchgate.net These examples highlight the power of diffraction methods to provide unambiguous structural elucidation for crystalline derivatives of the title compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine |

| 2-methyl-2-(pyridin-4-yl)propan-1-amine |

| 2-methylpyridine |

| 2-methylpyridine 1-oxide |

| Pyridin-2-ylmethyl-tert-butylamine |

| 2-amino-3-methylpyridine |

| Isonicotinamide |

Computational and Theoretical Studies on 2 Methyl 2 Pyridin 2 Yl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for investigating the intrinsic properties of 2-Methyl-2-(pyridin-2-YL)propan-1-amine. These methods solve the Schrödinger equation approximately to determine the molecule's electronic structure and energy.

Geometry Optimization and Conformational Analysis (e.g., using DFT, Ab-initio methods)

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. researchgate.net For this compound, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G(d,p) or 6-311G++(d,p), which provides a good balance between accuracy and computational cost. mostwiedzy.plinpressco.comresearchgate.net

The primary focus of a conformational analysis for this molecule would be the rotation around the single bond connecting the pyridine (B92270) ring to the quaternary carbon of the propanamine moiety. Different rotational angles (dihedrals) would result in various conformers with distinct energy levels. By systematically rotating this bond and calculating the energy of each resulting structure, a potential energy surface can be mapped to identify the most stable conformers (energy minima) and the transition states between them.

Studies on other 2-substituted pyridine derivatives suggest that steric hindrance between the substituent and the pyridine ring plays a crucial role in determining the preferred conformation. nih.govresearchgate.net For this compound, the lowest energy conformer would likely orient the bulky propanamine group to minimize steric clash with the pyridine ring.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data representative of what a DFT calculation would yield.

| Conformer | N-C-C-C Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | 180 | 0.00 | Global minimum, anti-periplanar conformation, minimal steric hindrance. |

| 2 | 60 | 2.5 | Gauche conformer, moderate steric interaction. |

| 3 | 0 | 5.0 | Transition state, syn-periplanar conformation, maximum steric clash. |

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule dictate its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be primarily located on the electron-rich pyridine ring, while the LUMO would also be distributed across the π-system of the ring. researchgate.netwuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical data representative of what a DFT B3LYP/6-311G++(d,p) calculation would yield.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecular surface. readthedocs.io It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP map would show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atoms of the primary amine group (-NH2) would exhibit positive potential, identifying them as sites for nucleophilic attack or hydrogen bond donation.

Molecular Modeling and Dynamics Simulations

While quantum calculations examine static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would involve solving Newton's equations of motion for every atom in the system. researchgate.netresearchgate.net

These simulations provide insights into conformational flexibility, solvent interactions, and the stability of the molecule in a biological or chemical environment. Key parameters analyzed from MD trajectories include the Root-Mean-Square Deviation (RMSD), which measures the average deviation of the molecule's backbone from its initial structure, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. mdpi.com Such simulations would reveal how the molecule moves, folds, and interacts with its surroundings on a timescale of nanoseconds to microseconds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The non-covalent interactions that this compound can form are crucial for its behavior in condensed phases and its potential to bind to biological targets. nih.gov

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, capable of forming strong interactions with acceptor atoms like oxygen or nitrogen. The nitrogen atom of the pyridine ring, with its lone pair of electrons, acts as a hydrogen bond acceptor. researchgate.netacs.org Therefore, in a crystal structure or in solution, this molecule can form extensive hydrogen bond networks with itself or with solvent molecules. nih.govacs.orgiucr.org

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic rings. researchgate.net These interactions, where the rings stack on top of each other (either in a parallel or displaced fashion), are important for stabilizing crystal packing and molecular assemblies. rsc.orgresearchgate.net Computational studies on similar pyridine systems often use DFT to calculate the binding energies of these interactions, which are typically in the range of 2-5 kcal/mol.

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Role of Molecule |

|---|---|---|

| Hydrogen Bonding | Primary Amine (-NH₂) | Donor |

| Hydrogen Bonding | Pyridine Nitrogen | Acceptor |

| π-π Stacking | Pyridine Ring | Stacking with other aromatic rings |

Theoretical Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. researchgate.net

NMR Spectroscopy: DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry and comparing them to a reference standard (like tetramethylsilane (B1202638), TMS), a theoretical NMR spectrum can be generated. acs.org This is invaluable for assigning peaks in an experimental spectrum and confirming the correct structure, especially for complex molecules. rsc.orgnrel.gov

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. cdnsciencepub.com These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve excellent agreement. researchgate.netacs.org Comparing the theoretical and experimental IR spectra helps in assigning specific vibrational modes (e.g., N-H stretches, C=N stretches, C-H bends) to the observed absorption bands. nih.gov

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data to demonstrate the validation process.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR (Pyridine C-2) | 161.5 ppm | 160.8 ppm |

| ¹H NMR (Amine -NH₂) | 1.8 ppm | 1.7 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ (scaled) | 3345 cm⁻¹ |

| IR Frequency (Pyridine C=N stretch) | 1595 cm⁻¹ (scaled) | 1590 cm⁻¹ |

Sustainable Chemistry and Green Synthesis Approaches for 2 Methyl 2 Pyridin 2 Yl Propan 1 Amine

Application of Green Chemistry Principles in Synthesis

The twelve principles of green chemistry, articulated by Paul Anastas and John Warner, provide a framework for designing safer and more efficient chemical processes. labdepotinc.commsu.edu These principles include preventing waste, maximizing atom economy, using less hazardous reagents, and designing for energy efficiency. pcc.euscribd.com

A key green chemistry objective is to reduce or eliminate the use of auxiliary substances like solvents, which contribute significantly to chemical waste. msu.edu Solvent-free, or solid-state, reactions offer substantial environmental benefits by simplifying purification, reducing waste treatment costs, and often lowering energy consumption.

Research on the synthesis of related pyridine (B92270) derivatives has demonstrated the feasibility of solvent-free conditions. For instance, a one-pot, three-component reaction between aromatic aldehydes, 2-aminopyridine (B139424), and phenols has been successfully conducted at 80°C without any solvent to produce novel aminoalkyl phenols in good to high yields. researchgate.net Similarly, a solvent- and halide-free method for synthesizing pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides. rsc.org These examples suggest that a multi-component, solvent-free approach could be a viable strategy for synthesizing 2-Methyl-2-(pyridin-2-YL)propan-1-amine, potentially by reacting a suitable pyridine precursor, an amine source, and a methyl group donor under thermal conditions.

Alternative energy sources can significantly accelerate reaction rates, improve yields, and enhance energy efficiency compared to conventional heating methods. labdepotinc.comyoungin.com

Microwave Irradiation: Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering rapid and uniform heating. youngin.com This technique has been extensively used for preparing pyridine and pyrimidine (B1678525) derivatives, often leading to dramatically reduced reaction times and improved yields. nih.govbeilstein-journals.orgnih.gov For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones was achieved with high yields by heating the reactants under microwave irradiation at 160°C for just 20 minutes. nih.gov A similar microwave-assisted protocol could be envisioned for the final cyclization or substitution step in a synthetic route to this compound. rsc.orgmdpi.com

Ultrasonication: The application of ultrasound in chemical synthesis, known as sonochemistry, can enhance reactivity through acoustic cavitation. This method has been successfully employed in the synthesis of various heterocyclic compounds, including pyrimidines. nih.gov Studies comparing ultrasound-assisted synthesis with conventional methods often show increased yields and significantly shorter reaction times, sometimes from hours to minutes. nih.gov For instance, the synthesis of indolin-2-one coupled pyrimidines saw reaction times decrease from 240-360 minutes with conventional heating to just 15-25 minutes under ultrasound. nih.gov This technique could potentially be applied to accelerate steps like amination or alkylation in the synthesis of the target compound.

Photo-catalysis: Photo-catalysis utilizes light to activate a catalyst, enabling chemical transformations under mild conditions. ua.es This green technique has been applied to various reactions, including C-C bond formation and dimerization. ua.es While specific applications to the synthesis of this compound are not documented, photocatalytic methods could hypothetically be used for C-H functionalization of a pyridine precursor or for a key bond-forming step, offering a sustainable alternative to traditional methods that may require harsh reagents.

Mechanochemistry involves inducing reactions in the solid state by grinding, milling, or shearing, often eliminating the need for solvents. scielo.br This technique aligns with several green chemistry principles, including waste prevention and energy efficiency. The synthesis of 2-phenylimidazo[1,2-α]pyridine has been demonstrated using manual grinding and vortex mixing, affording the product in high yield without bulk solvents. scielo.br A similar mechanochemical approach could be developed for key steps in the synthesis of this compound, particularly for the reaction of solid precursors.

Development of Sustainable Catalytic Systems

A fundamental principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. scribd.com Catalysts increase reaction efficiency, can be used in small amounts, and offer the potential for recycling and reuse, thereby minimizing waste. labdepotinc.com The synthesis of related pyridine compounds often employs transition metal catalysts like palladium or nickel. evitachem.com A greener approach would focus on developing catalytic systems that utilize more abundant and less toxic metals, such as iron, or even metal-free catalysts. nih.gov For the synthesis of this compound, research into a heterogeneous catalyst that could be easily separated from the reaction mixture and reused would represent a significant advance in sustainability.

Evaluation of Environmental Footprint and Green Metrics (e.g., Atom Economy, E-factor, CHEM21 toolkit, DOZN 2.0)

To quantify the "greenness" of a chemical process, a variety of metrics have been developed. These tools allow chemists to compare different synthetic routes and identify areas for improvement.

Atom Economy and E-factor: Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A higher atom economy signifies less waste. The Environmental Factor (E-factor) provides a complementary view by calculating the mass ratio of waste generated to the mass of the desired product. An ideal E-factor is zero.

To illustrate these concepts, consider a hypothetical two-step synthesis of this compound starting from 2-acetylpyridine.

Table 1: Hypothetical Atom Economy for a Synthesis of this compound

| Reaction Step | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Product ( g/mol ) | Byproducts | Atom Economy (%) |

| Step 1: Reductive Amination | 2-Acetylpyridine + Ammonia (B1221849) + Hydrogen | 121.12 + 17.03 + 2.02 = 140.17 | 2-(2-Aminopropan-2-yl)pyridine | 136.19 | Water (H₂O) | 97.16% |

| Step 2: Methylation | 2-(2-Aminopropan-2-yl)pyridine + Methyl Iodide | 136.19 + 141.94 = 278.13 | This compound | 150.22 | Hydrogen Iodide (HI) | 54.01% |

Note: This is a simplified, hypothetical reaction for illustrative purposes. Actual atom economy would depend on the specific reagents and pathway used.

Table 2: Hypothetical E-Factor Calculation

| Parameter | Value (kg) | Notes |

| Mass of Reactants | 10.0 | |

| Mass of Solvents | 50.0 | |

| Mass of Product | 4.5 | Assumes a hypothetical yield |

| Total Waste (Reactants + Solvents - Product) | 10.0 + 50.0 - 4.5 = 55.5 | |

| E-Factor (Total Waste / Product) | 55.5 / 4.5 = 12.33 |

CHEM21 Toolkit: The CHEM21 (Chemical Manufacturing Methods for the 21st Century) project developed a comprehensive metrics toolkit to assess the greenness of chemical reactions from the research bench to industrial scale. acsgcipr.org It uses a "pass" system, where "Zero Pass" provides a quick, initial screening of reactions at the discovery stage, evaluating parameters like atom economy and the hazards of reagents and solvents. acsgcipr.org This tool enables chemists to identify the most promising and sustainable synthetic routes early in development.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Methodologies for 2-Methyl-2-(pyridin-2-yl)propan-1-amine and its Analogs

The synthesis of this compound and its analogs is an area of active research, with several potential strategies being explored to improve efficiency, selectivity, and scalability. While specific methods for the direct synthesis of this compound are not extensively documented, methodologies for structurally similar compounds provide a strong foundation for future work.

One promising approach involves the adaptation of methods used for other substituted pyridines. For instance, the synthesis of related 2-methylpyridines has been achieved through a continuous flow setup using a Raney® nickel catalyst. mdpi.com This method offers advantages in terms of reaction time, safety, and reduced waste, making it a "greener" alternative to traditional batch processes. mdpi.com Another potential route could be derived from the synthesis of 2-Methyl-1-((pyridin-2-ylmethyl)amino)propan-2-ol, which can be prepared via alkylation or condensation reactions. evitachem.com These reactions often utilize palladium or nickel catalysts to enhance reaction rates and selectivity. evitachem.com

Furthermore, methods for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, which are key intermediates for certain pharmaceuticals, could be adapted. google.com These methods involve the reaction of substituted benzyl (B1604629) halides with isobutyronitrile (B166230), followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. google.com The order of reactant addition has been shown to be crucial in determining the final product in related reactions, such as the Doebner reaction for quinoline (B57606) synthesis. mdpi.com

Future research in this area will likely focus on the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound and its analogs, which is often critical for biological applications. The exploration of novel catalysts and reaction conditions will also be crucial for optimizing synthetic routes.

| Synthetic Strategy | Key Features | Potential Application to Target Compound |

| Continuous Flow Synthesis | Utilizes a packed bed reactor with a catalyst (e.g., Raney® nickel) for continuous production. mdpi.com | Could be adapted for the α-methylation of a suitable pyridine (B92270) precursor to introduce the methyl group. mdpi.com |

| Alkylation/Condensation | Involves the reaction of a pyridine derivative with an alkylating agent or a condensation reaction with an amine. evitachem.com | A pyridyl precursor could be reacted with a suitable propan-1-amine derivative. |

| Multi-step Synthesis via Nitrile Intermediate | A multi-step process involving nitrile formation, hydrolysis, rearrangement, and reduction. google.com | A pyridyl-substituted isobutyronitrile could be a key intermediate. |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. mdpi.com | Could be used to introduce the pyridine ring to a pre-functionalized propane (B168953) backbone. |

Exploration of New Catalytic Transformations Driven by this compound-based Systems

The pyridine and primary amine functionalities within this compound make it an attractive candidate for the development of novel catalytic systems. The nitrogen atom of the pyridine ring can coordinate to metal centers, while the primary amine can act as a ligand or a Brønsted base.

Systems based on this compound could potentially be employed in a variety of catalytic transformations. For instance, related pyridine-containing ligands have been used in copper-catalyzed cross-coupling reactions for the synthesis of α-ketoamides. researchgate.net The development of catalysts based on this compound could lead to new and efficient methods for the formation of carbon-nitrogen and carbon-oxygen bonds. researchgate.net

Furthermore, the structural features of this compound are reminiscent of ligands used in asymmetric catalysis. The development of chiral analogs of this compound could lead to new catalysts for enantioselective reactions. The use of related pyridine derivatives in catalysis is well-established, and future work will likely explore the application of this specific compound in areas such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

| Potential Catalytic Application | Rationale |

| Cross-Coupling Reactions | The pyridine and amine groups can act as ligands for transition metals like copper or palladium. evitachem.comresearchgate.net |

| Asymmetric Catalysis | Chiral analogs could be synthesized to act as ligands for enantioselective transformations. |

| Brønsted Base Catalysis | The primary amine can function as a base to activate substrates. |

Advanced Functional Material Design based on this compound Coordination

The ability of this compound to act as a chelating ligand for metal ions opens up possibilities for the design of advanced functional materials. The pyridine nitrogen and the primary amine nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring.

The coordination chemistry of structurally related ligands provides insights into the potential of this compound. For example, a dinuclear zinc(II) complex has been reported with a ligand containing a bis(pyridin-2-ylmethyl)amine unit, which is structurally similar to the target compound. nih.gov This suggests that this compound could be used to construct a variety of coordination polymers and metal-organic frameworks (MOFs).

The properties of these materials would be dependent on the choice of metal ion and the specific coordination geometry. Future research in this area could focus on the synthesis and characterization of coordination complexes of this compound with various transition metals and lanthanides. The resulting materials could have applications in areas such as catalysis, gas storage, and sensing.

Further Computational Insights into Reactivity and Properties of this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the reactivity and properties of molecules. While specific DFT studies on this compound are not yet prevalent, studies on related pyridine derivatives provide a roadmap for future computational investigations.

DFT calculations can be used to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic structure. researchgate.netresearchgate.net For example, calculations on related compounds have been used to analyze intramolecular hydrogen bonding and the distribution of electron density. researchgate.netnih.gov Such studies on this compound could provide valuable insights into its conformational preferences and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. nih.gov

Furthermore, computational methods can be used to model the interaction of this compound with metal centers, aiding in the design of new catalysts and functional materials. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and understand the photophysical properties of its coordination complexes. researchgate.net

| Computational Method | Potential Application to Target Compound |

| Density Functional Theory (DFT) | Prediction of optimized geometry, vibrational spectra, and electronic properties. researchgate.netresearchgate.netnih.govnih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular interactions and charge distribution. nih.gov |

| Atoms in Molecules (AIM) Theory | Characterization of bonding interactions, including hydrogen bonds. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra and photophysical properties of its complexes. researchgate.net |

Role in Chemical Biology: Mechanistic Studies of Molecular Interactions (excluding specific biological outcomes)

The structural features of this compound, particularly the presence of a pyridine ring and a primary amine, suggest its potential for interacting with biological macromolecules. Mechanistic studies of these interactions are a key area of interest in chemical biology.

The pyridine moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition in biological systems. evitachem.com The primary amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues on proteins or nucleic acids.

Future research in this area will likely involve the use of biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry (ITC) to study the binding of this compound and its analogs to specific biological targets. These studies will provide detailed insights into the molecular basis of these interactions and will be crucial for the rational design of new bioactive molecules.

Q & A

Q. What are the standard synthetic routes for 2-methyl-2-(pyridin-2-yl)propan-1-amine, and how do reaction conditions influence yield?

Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example:

- Reductive amination : Reacting pyridine-2-carbaldehyde with 2-nitropropane under hydrogenation conditions (e.g., H₂/Pd-C) followed by reduction of the nitro group .

- Nucleophilic substitution : Using 2-(bromomethyl)pyridine with 2-aminopropane in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Q. Key factors affecting yield :

- Catalyst selection : Palladium-based catalysts improve efficiency in hydrogenation steps .

- Temperature control : Exothermic reactions require cooling to prevent side products .

- Solvent choice : Polar solvents like DMF enhance solubility of intermediates .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | Pd-C, ethanol | 65–75 | |

| Nucleophilic substitution | DMF, 70°C | 50–60 |

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR :

- IR : A strong N-H stretch (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) confirm the amine and aromatic groups .

Methodological tip : Use deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange interference in NMR .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) :

- Respiratory : Use OV/AG/P99 respirators for aerosolized particles .

- Skin protection : Wear nitrile gloves and full-body lab coats to prevent dermal exposure .

- Environmental controls : Avoid drainage contamination; use fume hoods for synthesis .

- First aid : In case of eye contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictory data on solubility and stability be resolved experimentally?

Conflicting reports on solubility (e.g., in water vs. organic solvents) may arise from impurities or hydration states. To address this:

- Purification : Recrystallize the compound from ethanol/water mixtures to obtain a pure sample .

- Stability testing : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) .

Table 2 : Solubility Profile (Experimental)

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Water | 10–15 | 25°C, pH 7 | |

| Ethanol | 50–60 | 25°C |

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

Chiral resolution can be achieved via:

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during amination .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .

Example : A 2019 study reported 90% enantiomeric excess (ee) using Rhodium-catalyzed asymmetric hydrogenation .

Q. How does this compound interact with biological targets?

- Receptor binding : The pyridine moiety mimics nicotinamide, enabling interactions with NAD⁺-dependent enzymes .

- Neurotransmitter analogs : Structural similarity to amphetamines suggests potential dopamine receptor modulation .

Q. Methodology :

- Radioligand binding assays : Use ³H-labeled compound to quantify affinity for serotonin (5-HT) receptors .

- Molecular docking : Simulate interactions with MAO-B using AutoDock Vina .

Q. How can researchers address gaps in toxicological data?

Existing SDS documents often lack detailed toxicity profiles. Recommended steps:

- In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .

- In silico modeling : Predict LD₅₀ using QSAR tools like TEST (Toxicity Estimation Software Tool) .

Table 3 : Predicted Toxicity Parameters (QSAR)

| Parameter | Value | Confidence |

|---|---|---|

| Oral LD₅₀ (rat) | 450 mg/kg | Moderate |

| Ames test result | Negative | High |

Q. What computational methods validate electronic properties for catalytic applications?

- DFT calculations : Use Gaussian 16 to map HOMO/LUMO energies and predict redox behavior .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize catalytic conditions .

Example : A 2023 study identified a HOMO energy of -6.2 eV, indicating potential as an electron donor in organocatalysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points?

Variations in melting points (e.g., 120–130°C) may stem from polymorphic forms. Solutions:

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- DoE (Design of Experiments) : Use factorial designs to optimize parameters like temperature, catalyst loading, and solvent ratio .

- Quality control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity ≥98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.